2,4-Dichloro-5-(dibenzylsulfamoyl)benzoyl chloride
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Overview
Description
2,4-Dichloro-5-(dibenzylsulfamoyl)benzoyl chloride: is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of two chlorine atoms, a dibenzylsulfamoyl group, and a benzoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(dibenzylsulfamoyl)benzoyl chloride typically involves the chlorination of 2,4-dichlorobenzoic acid followed by the introduction of the dibenzylsulfamoyl group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to convert the carboxylic acid group to a benzoyl chloride. The dibenzylsulfamoyl group can be introduced through a nucleophilic substitution reaction using dibenzylamine and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The benzoyl chloride group in 2,4-Dichloro-5-(dibenzylsulfamoyl)benzoyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the sulfamoyl group.
Hydrolysis: The benzoyl chloride group is susceptible to hydrolysis in the presence of water, leading to the formation of the corresponding benzoic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Hydrolysis: Aqueous solutions or acidic conditions can facilitate hydrolysis.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted benzoyl derivatives can be formed.
Oxidation Products: Oxidation of the sulfamoyl group can lead to sulfonic acid derivatives.
Hydrolysis Products: Hydrolysis results in the formation of 2,4-dichloro-5-(dibenzylsulfamoyl)benzoic acid.
Scientific Research Applications
Chemistry: 2,4-Dichloro-5-(dibenzylsulfamoyl)benzoyl chloride is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore It can be modified to develop new drugs with antibacterial, antifungal, or anticancer properties
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(dibenzylsulfamoyl)benzoyl chloride is primarily based on its reactivity as a benzoyl chloride. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dibenzylsulfamoyl group may also interact with specific molecular targets, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: This compound lacks the dibenzyl groups and has different reactivity and applications.
2,4-Dichlorobenzoyl chloride: This simpler compound lacks the sulfamoyl group and is used in different synthetic applications.
Dibenzylsulfamide: This compound contains the dibenzylsulfamoyl group but lacks the benzoyl chloride moiety.
Uniqueness: 2,4-Dichloro-5-(dibenzylsulfamoyl)benzoyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the benzoyl chloride and dibenzylsulfamoyl groups allows for versatile chemical modifications and interactions, making it valuable in various fields of research and industry.
Properties
CAS No. |
63240-05-1 |
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Molecular Formula |
C21H16Cl3NO3S |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
2,4-dichloro-5-(dibenzylsulfamoyl)benzoyl chloride |
InChI |
InChI=1S/C21H16Cl3NO3S/c22-18-12-19(23)20(11-17(18)21(24)26)29(27,28)25(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
InChI Key |
ZHTPDTQBKCJFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C(=C3)C(=O)Cl)Cl)Cl |
Origin of Product |
United States |
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